Pemetrexed L-Glutamic Acid Trisodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

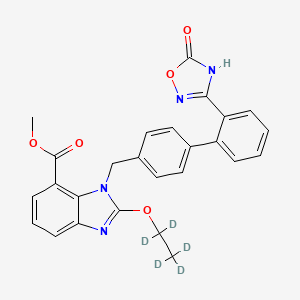

Pemetrexed L-Glutamic Acid Trisodium Salt is a compound with the molecular formula C25H25N6O9.3Na and a molecular weight of 622.47 . It is an impurity of Pemetrexed, which is a chemotherapy drug .

Molecular Structure Analysis

The molecular structure of Pemetrexed L-Glutamic Acid Trisodium Salt can be represented by the SMILES notation: [Na+]. [Na+]. [Na+].NC1=NC (=O)c2c (CCc3ccc (cc3)C (=O)N [C@@H] (CCC (=O)N [C@@H] (CCC (=O) [O-])C (=O) [O-])C (=O) [O-])c [nH]c2N1 .

Physical And Chemical Properties Analysis

Pemetrexed L-Glutamic Acid Trisodium Salt is a crystalline solid, granular or powder that is white to off-white in color . It is soluble in water at 100 mg/mL . It is very poorly soluble in DMSO and ethanol .

Applications De Recherche Scientifique

Oncology Research

Pemetrexed L-Glutamic Acid Trisodium Salt: is primarily used in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC) and mesothelioma . It functions as an antifolate chemotherapeutic agent, inhibiting cancer cell replication by disrupting folate-dependent metabolic processes . Clinical trials have demonstrated its efficacy when used alone or in combination with other drugs like cisplatin .

Neurology Research

In neurology, this compound’s role is less direct but still significant. It serves as a reference standard in neurotransmission studies, aiding in the development of new neurological drugs . Its impact on neurodegenerative diseases is an area of ongoing research, with potential applications in understanding disease mechanisms and treatment effects .

Pharmacology

Pharmacologically, Pemetrexed L-Glutamic Acid Trisodium Salt is an important reference material. It helps in understanding drug interactions, side effects, and mechanisms of action in various medications . Its pharmacokinetic properties are crucial for optimizing dosages and minimizing adverse effects in patients .

Biochemistry

Biochemically, the compound is used to study enzyme inhibition, particularly in the context of thymidylate synthase and dihydrofolate reductase . These enzymes are critical in DNA synthesis and repair, and their inhibition by Pemetrexed can lead to a better understanding of cellular metabolism and cancer treatment strategies .

Molecular Biology

In molecular biology, Pemetrexed L-Glutamic Acid Trisodium Salt is utilized in proteomics research. It helps in the identification and quantification of proteins, especially those involved in cell cycle regulation and apoptosis . This is vital for understanding the molecular underpinnings of diseases and developing targeted therapies .

Clinical Trials

Lastly, in clinical trials, this compound is often used as an impurity standard to ensure the quality and consistency of pharmaceutical products . It also plays a role in the development of new drug formulations and the assessment of their safety and efficacy .

Safety And Hazards

Pemetrexed L-Glutamic Acid Trisodium Salt can cause skin irritation and is suspected of causing genetic defects . It may damage fertility or the unborn child and causes damage to organs (Blood) through prolonged or repeated exposure . It is advised to avoid breathing dust and to wash thoroughly after handling .

Propriétés

Numéro CAS |

1265908-59-5 |

|---|---|

Nom du produit |

Pemetrexed L-Glutamic Acid Trisodium Salt |

Formule moléculaire |

C25H28N6Na3O9 |

Poids moléculaire |

625.501 |

Nom IUPAC |

(2S)-2-[[(4S)-4-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid;sodium |

InChI |

InChI=1S/C25H28N6O9.3Na/c26-25-30-20-19(22(36)31-25)14(11-27-20)6-3-12-1-4-13(5-2-12)21(35)29-16(24(39)40)7-9-17(32)28-15(23(37)38)8-10-18(33)34;;;/h1-2,4-5,11,15-16H,3,6-10H2,(H,28,32)(H,29,35)(H,33,34)(H,37,38)(H,39,40)(H4,26,27,30,31,36);;;/t15-,16-;;;/m0.../s1 |

Clé InChI |

QMXHFJBYTKIYEI-XYTXGRHFSA-N |

SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)N=C(N3)N)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O.[Na].[Na].[Na] |

Synonymes |

N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-γ-glutamyl-L-glutamic Acid Sodium Salt; Pemetrexed Impurity D; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenzo[a,h]anthracene-d14](/img/structure/B589107.png)